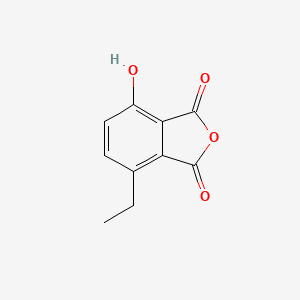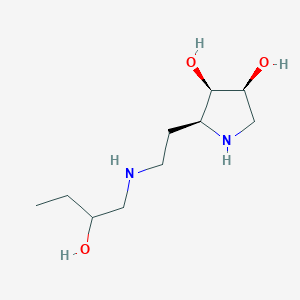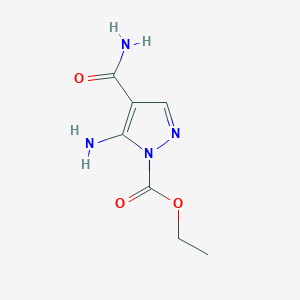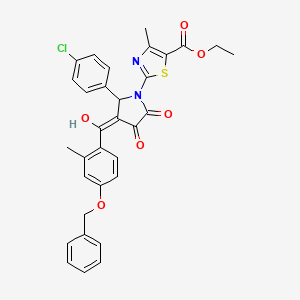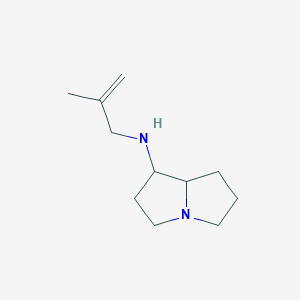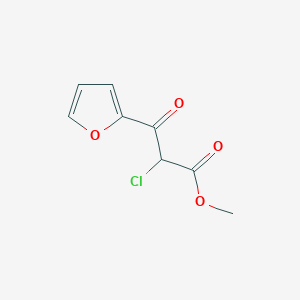
Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a chloro group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with furan-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted furan derivatives.
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate
- Methyl 2-chloro-3-(furan-2-yl)-3-oxobutanoate
- Methyl 2-chloro-3-(furan-2-yl)-3-oxopentanoate
Uniqueness
Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its furan ring imparts aromatic stability, while the chloro and ester groups provide sites for further chemical modification.
Propiedades
Número CAS |
216979-16-7 |
|---|---|
Fórmula molecular |
C8H7ClO4 |
Peso molecular |
202.59 g/mol |
Nombre IUPAC |
methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C8H7ClO4/c1-12-8(11)6(9)7(10)5-3-2-4-13-5/h2-4,6H,1H3 |
Clave InChI |
XBNUUBPAUYZCIF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(=O)C1=CC=CO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
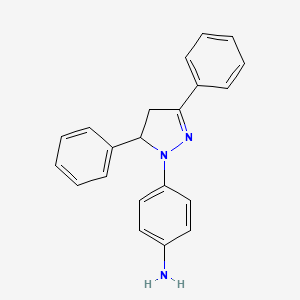
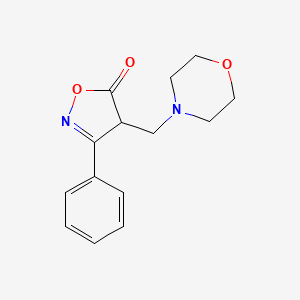
![2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12878916.png)
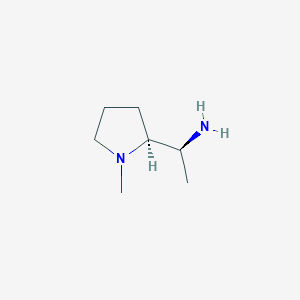

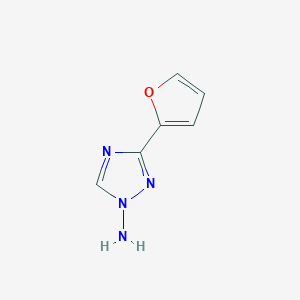
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
